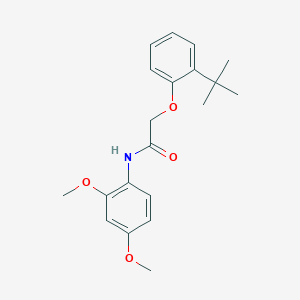

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions tailored to introduce specific functional groups into the molecular structure. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding the product with an efficiency of over 85% under optimized conditions (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography, NMR (nuclear magnetic resonance), and DFT (density functional theory) calculations to elucidate the geometric and electronic structure of molecules. For instance, studies on compounds with similar acetamide frameworks have been characterized by FAB mass spectrometry, IR, and NMR spectroscopy, revealing insights into their molecular geometry and the formation of intra- and intermolecular hydrogen bonds (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various transformations, pivotal in synthetic chemistry for creating new molecules. For example, the efficient synthesis of complex molecules often involves multistep reactions, including carbonylation and reductive processes, to incorporate the acetamide functionality into larger molecular frameworks (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Analytical techniques like X-ray crystallography provide detailed information on the crystalline structures, which in turn influences the physical properties of these compounds. For example, the study of crystal structures of similar acetamides reveals the influence of molecular conformation on photochemical reactivity and physical stability (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties of acetamides, including reactivity towards acids, bases, and other reagents, are essential for their application in synthesis and industry. Studies on the chemoselective acetylation of aminophenols to acetamides, for example, highlight the importance of choosing the right catalyst and reaction conditions for achieving desired selectivity and yield (Deepali B Magadum & G. Yadav, 2018).

科学的研究の応用

Natural Sources and Bioactivities of Analog Compounds

Research on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs highlights their presence in various organisms and potential bioactivities. These compounds, often found in essential oils, exhibit significant toxicity against a wide range of organisms. The bioactivities of these phenolic compounds, including potential antibacterial, antifungal, and antiviral effects, suggest their importance in natural defense mechanisms and possible applications in biocontrol or pharmaceuticals (Zhao et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), such as BHT and DBP, have widespread industrial and commercial use. Studies on their environmental occurrence, human exposure, and toxicity reveal their persistence in various environments and potential health risks. These insights into SPAs' environmental and toxicological profiles could inform the assessment and management of related compounds, including 2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, especially regarding their environmental fate and impact (Liu & Mabury, 2020).

Acetamide and Formamide Derivatives: Biological Effects

A comprehensive review of acetamide, formamide, and their derivatives provides a foundation for understanding the biological and environmental implications of related compounds. This includes insights into toxicity, environmental persistence, and potential regulatory concerns, which could be relevant for evaluating this compound and similar substances (Kennedy, 2001).

Environmental Pollution and Ecotoxicity of Phenolic Compounds

The review on 4-tert-Octylphenol explores its environmental presence and ecotoxicological effects, including endocrine disruption. This reflects the broader concern over phenolic compounds' impact on ecosystems and human health, providing context for assessing the environmental and health implications of structurally related compounds (Olaniyan et al., 2020).

特性

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-11-10-14(23-4)12-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRZNTSHJKPQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)